Fmoc-D-Ser(Bzl)-OH

描述

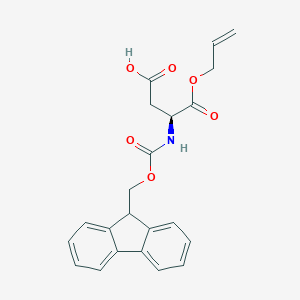

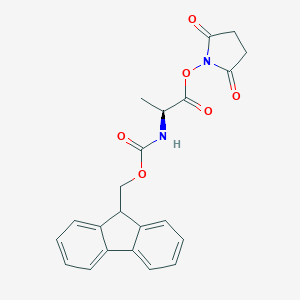

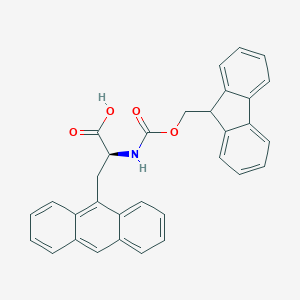

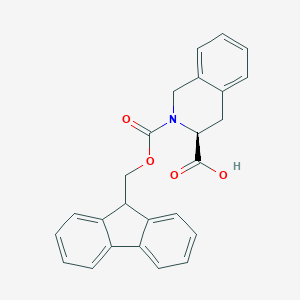

Fmoc-D-Ser(Bzl)-OH is a chemical compound with the molecular formula C25H23NO5 . It is an excellent building block for the preparation of D-phosphoserine-containing peptides by Fmoc SPPS .

Synthesis Analysis

This compound is used in peptide synthesis . This derivative can be introduced using standard activation methods, such as PyBOP® and TBTU . The monoprotected phosphoserine residue, once incorporated, is stable to piperidine .Molecular Structure Analysis

The molecular weight of this compound is 417.45 g/mol . The IUPAC name for this compound is (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxypropanoic acid . The InChIKey is DYBDGLCDMLNEMJ-HSZRJFAPSA-N .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 417.45 g/mol . The compound’s empirical formula is C25H23NO5 .科学研究应用

磷酸保护在磷丝氨酸肽合成中:Fmoc-Ser(PO3Tc2)-OH 等衍生物对肽合成至关重要,在酰化过程中显示出高收率。这对于磷丝氨酸肽的有效合成具有重要意义 (Paquet,2009).

多磷酸化肽的合成:Fmoc 保护的磷酸氨基酸(包括 Fmoc-Ser 变体)对于通过 Fmoc SPPS 方法创建磷酸肽非常宝贵,这对于理解蛋白质磷酸化及其生物学作用至关重要 (White,2001).

用于药物递送的水凝胶的开发:Fmoc 氨基酸衍生物(包括 Fmoc-Tyr(Bzl)-OH 和 Fmoc-Phe-OH)用于形成结合碳纳米材料的水凝胶。这些水凝胶有望在近红外光照射下进行药物控释 (Guilbaud-Chéreau 等人,2019).

肽合成中的荧光标记:在荧光素标记肽的合成中,Fmoc-D-Ser(Bzl)-OH 衍生物在微波条件下表现出稳定性,能够创建各种荧光标记肽用于生物学评估 (Kowalczyk 等人,2009).

材料科学中的自组装:已研究了包括丝氨酸和苏氨酸在内的 Fmoc 变体氨基酸自组装成各种结构的能力,为纳米技术中的新材料铺平了道路 (Kshtriya 等人,2021).

用于医学研究的肽合成:this compound 用于合成与医学研究相关的肽,例如在制备磷酸化依赖性 tau 抗血清时,这对于研究阿尔茨海默病至关重要 (Shapiro 等人,1997).

N-保护 N-甲基丝氨酸和苏氨酸的合成:this compound 用于高效且方便地合成 N-保护的 N-甲基丝氨酸和苏氨酸,这在肽化学中很重要 (Luo 等人,2001).

肽合成中外消旋的研究:研究肽合成过程中 Fmoc-Ser(tBu)-OH 的外消旋突出了在肽组装中理解和控制立体化学的重要性 (Fenza 等人,1998).

安全和危害

作用机制

Target of Action

Fmoc-D-Ser(Bzl)-OH is a derivative of the amino acid serine . It is primarily used as a building block in peptide synthesis . The primary targets of this compound are the peptide chains that it is being incorporated into during the synthesis process .

Mode of Action

The compound interacts with its targets through a process known as solid-phase peptide synthesis (SPPS) . In SPPS, the Fmoc group (9-fluorenylmethyloxycarbonyl) of this compound serves as a temporary protecting group for the amino acid during the synthesis process . This allows for the selective addition of amino acids to the growing peptide chain .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound’s incorporation into a peptide chain can influence the structure and function of the resulting peptide . The specific effects on the pathway would depend on the sequence of the peptide being synthesized .

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of this compound would largely depend on the properties of the final peptide product . It’s worth noting that the fmoc group is typically removed during the synthesis process

Result of Action

The result of this compound’s action is the formation of a peptide with a specific sequence . The properties of the resulting peptide, including its biological activity, would depend on the sequence of amino acids in the peptide .

Action Environment

The action of this compound is influenced by the conditions under which the peptide synthesis is carried out . Factors such as the choice of solvent, temperature, and the presence of other reagents can all influence the efficiency of the synthesis process and the properties of the resulting peptide .

生化分析

Biochemical Properties

Fmoc-D-Ser(Bzl)-OH has been shown to possess eminent self-assembly features, which are due to the inherent hydrophobicity and aromaticity of the Fmoc moiety These properties allow this compound to interact with various enzymes, proteins, and other biomolecules in unique ways

Molecular Mechanism

It is known that the Fmoc group can promote the association of building blocks, which could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are needed to elucidate the exact molecular mechanisms of this compound.

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c27-24(28)23(16-30-14-17-8-2-1-3-9-17)26-25(29)31-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBDGLCDMLNEMJ-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。